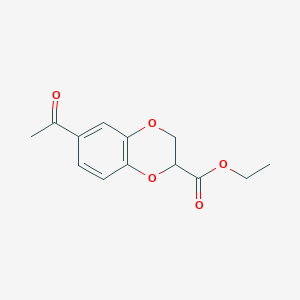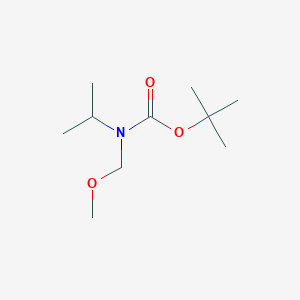
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: It can be reduced to form amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It acts as an inhibitor for certain enzymes, allowing researchers to understand their function better .
Medicine
In medicine, this compound is explored for its potential use in drug development. It is used to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It forms covalent bonds with the active sites of these targets, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific structure of the compound and the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Uniqueness
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various industrial processes .
Propriétés
Formule moléculaire |
C10H21NO3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
tert-butyl N-(methoxymethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-8(2)11(7-13-6)9(12)14-10(3,4)5/h8H,7H2,1-6H3 |
Clé InChI |
AIJRPOLRZYXUGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(COC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


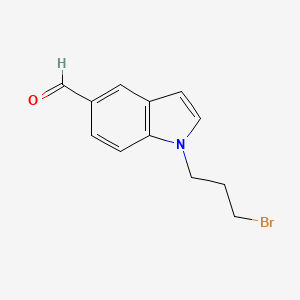
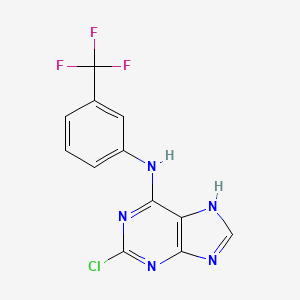
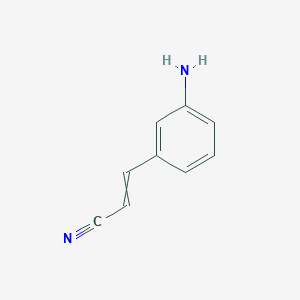
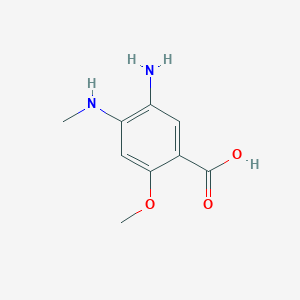
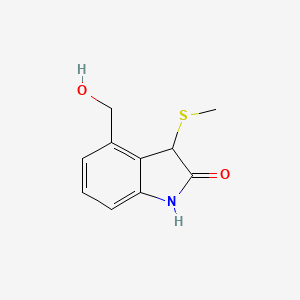
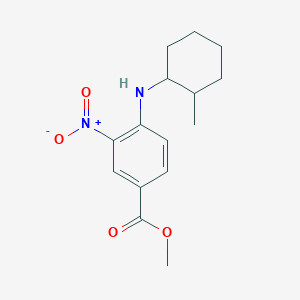
![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)
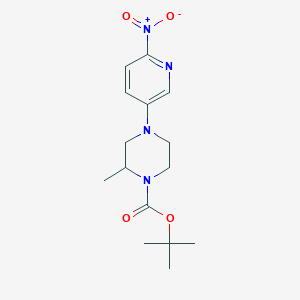
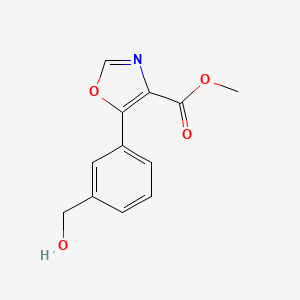
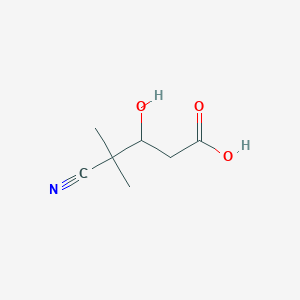
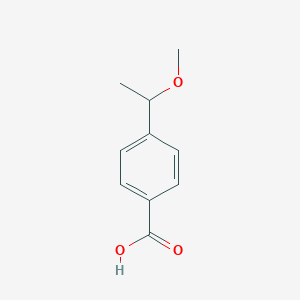
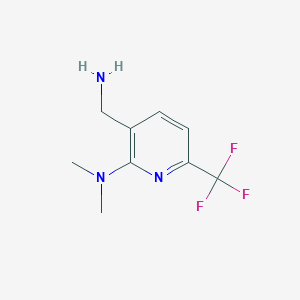
![(2-(Ethyloxy)-4-[4-(1-methylethyl)-1-piperazinyl]phenyl}amine](/img/structure/B8549396.png)
